molecular formula C11H13BrO2S B8524449 Ethyl 3-(4-bromophenylthio)propionate

Ethyl 3-(4-bromophenylthio)propionate

Cat. No.: B8524449
M. Wt: 289.19 g/mol
InChI Key: MXPQEFPACYUTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromophenylthio)propionate is a sulfur-containing aromatic ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The compound's structure, featuring a thioether linkage and an ester group, makes it a versatile building block for the development of novel pharmacologically active molecules. Researchers are particularly interested in this scaffold for constructing compounds with potential biological activities. Structurally similar thiourea and 3-arylpropionate derivatives are extensively investigated for their diverse biological properties, which suggest potential research directions for this compound . The 4-bromophenylthio moiety is a key functional group that can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex biaryl or aryl amine systems for material science and drug discovery applications . In medicinal chemistry research, the propionate ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, such as amides, to modulate the physicochemical properties and pharmacokinetic profiles of target molecules . This compound is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H13BrO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

MXPQEFPACYUTAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Ethyl Propionate Derivatives
Compound Name Substituent Molecular Formula Key Structural Differences
Ethyl 3-(4-bromophenylthio)propionate 4-Bromo-S-C₆H₄ (thioether) C₁₁H₁₃BrO₂S Contains sulfur and bromine
Ethyl 3-(4-bromophenyl)propanoate 4-Bromo-C₆H₄ (direct linkage) C₁₁H₁₃BrO₂ Lacks sulfur; direct C–C bond to phenyl
Methyl 3-(4-bromophenyl)propionate 4-Bromo-C₆H₄; methyl ester C₁₀H₁₁BrO₂ Shorter ester chain (methyl vs. ethyl)
Ethyl 3-(methylthio)propionate CH₃-S- (aliphatic thioether) C₆H₁₂O₂S Aliphatic thioether; no aromatic ring
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate 3,4,5-OMe-C₆H₂ C₁₄H₂₀O₅ Methoxy substituents; no bromine

Key Observations :

  • The thioether linkage in this compound enhances nucleophilicity compared to oxygen-linked analogs like Ethyl 3-(4-bromophenyl)propanoate, facilitating reactions with electrophiles .
  • Ester chain length (ethyl vs. methyl) influences solubility and volatility; methyl esters (e.g., Methyl 3-(4-bromophenyl)propionate) typically have lower boiling points than ethyl analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
This compound 301.19 Not reported Likely low water solubility
Ethyl 3-(4-bromophenyl)propanoate 273.13 Not reported Moderate in organic solvents
Methyl 3-(4-bromophenyl)propionate 243.10 92 Soluble in ether, chloroform
Ethyl 3-(methylthio)propionate 148.22 ~180–185 Miscible with ethanol, ether

Key Observations :

  • The aromatic bromine increases molecular weight and lipophilicity, reducing water solubility in bromophenyl-containing compounds compared to aliphatic thioethers like Ethyl 3-(methylthio)propionate .
  • Aliphatic thioethers (e.g., Ethyl 3-(methylthio)propionate) are volatile aroma compounds, as seen in pineapple volatiles, whereas brominated aromatic derivatives are more suited for synthetic intermediates .

Preparation Methods

Synthesis of Ethyl 3-Chloropropionate

Esterification of 3-chloropropionic acid with ethanol, catalyzed by sulfuric acid, produces ethyl 3-chloropropionate in ~85% yield. The reaction is driven to completion via azeotropic removal of water.

Thioetherification Reaction

In anhydrous DMF, 4-bromothiophenol (1.1 equiv) reacts with ethyl 3-chloropropionate (1.0 equiv) in the presence of potassium carbonate (2.0 equiv) at 60°C for 12 hours. The base deprotonates the thiol to a thiolate, facilitating nucleophilic attack on the chloropropionate.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance ionic mobility and reaction rate.

  • Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Thiol-Michael Addition to Ethyl Acrylate

A one-step, atom-economical method leverages the anti-Markovnikov addition of 4-bromothiophenol to ethyl acrylate:

Reaction Mechanism

Under basic conditions (triethylamine or DBU), the thiolate ion adds to the β-carbon of ethyl acrylate, forming the thioether linkage. The reaction proceeds at 25–40°C in THF, achieving 88–90% conversion within 4 hours.

Catalytic Variations

  • Radical Initiation : Using AIBN (2 mol%) under nitrogen at 60°C accelerates the thiol-ene reaction, yielding 85% product.

  • Fixed-Bed Reactors : As demonstrated in Source , passing ethyl acrylate and 4-bromothiophenol through an anion-exchange resin (e.g., Amberlyst A26) at 30°C affords 94% yield with 99% purity after distillation.

Advantages :

  • Eliminates halogenated byproducts.

  • Scalable to continuous production systems.

Continuous-Flow Synthesis in Fixed-Bed Reactors

Adapting the tubular reactor design from Source , this method enhances throughput and reproducibility:

Reactor Configuration

  • Catalyst : Anion-exchange resin (e.g., Amberlyst A26) packed in a stainless-steel column.

  • Feedstock : Ethyl acrylate and 4-bromothiophenol in a 1:1.05 molar ratio, dissolved in ethanol.

Process Parameters

ParameterOptimal Value
Temperature25–30°C
Residence Time30–45 minutes
Catalyst Loading15 wt%
Yield93–96%

Benefits :

  • Minimal side reactions (e.g., disulfide formation).

  • Reduced solvent consumption via internal recycling.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution78–8295ModerateHigh
Thiol-Michael Addition85–9097HighModerate
Continuous-Flow Catalysis93–9699IndustrialLow

Key Findings :

  • Continuous-flow catalysis offers superior yield and purity, ideal for bulk production.

  • Thiol-Michael addition balances cost and efficiency for laboratory-scale synthesis.

Q & A

Q. How does the bromine substituent influence the reactivity of the thioether group in nucleophilic substitution reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect enhances the electrophilicity of the thioether sulfur, making it more susceptible to oxidation (e.g., forming sulfoxides with H₂O₂) or nucleophilic attack. For example, in Suzuki couplings, the thioether can act as a directing group, but bromine’s steric bulk may slow cross-coupling kinetics. Compare reactivity with non-brominated analogs (e.g., Ethyl 3-(phenylthio)propionate) to quantify electronic effects .

Q. How can researchers resolve discrepancies in spectroscopic data for brominated aromatic esters?

  • Methodological Answer : Conflicting NMR signals may arise from bromine’s magnetic anisotropy or rotameric equilibria. Use variable-temperature NMR (VT-NMR) to freeze rotamers and simplify splitting patterns. For ambiguous NOE correlations, synthesize a deuterated analog (e.g., replace CH₃ with CD₃ in the ester group) to isolate coupling interactions. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

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